molecular formula C18H23NO4S2 B14209483 4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide CAS No. 825627-54-1

4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide

Cat. No.: B14209483
CAS No.: 825627-54-1
M. Wt: 381.5 g/mol
InChI Key: ZHGSQTQRZFYXBH-UHFFFAOYSA-N
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Description

4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a sulfonamide group, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by sulfonation. The process begins with the acylation of toluene to introduce the butyl group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, bromination typically yields brominated derivatives of the original compound, while nitration produces nitro-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide
  • 4-Methyl-N-(4-methylbenzene-1-sulfonyl)butylbenzene

Uniqueness

4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

825627-54-1

Molecular Formula

C18H23NO4S2

Molecular Weight

381.5 g/mol

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)sulfonylbutyl]benzenesulfonamide

InChI

InChI=1S/C18H23NO4S2/c1-4-5-18(24(20,21)16-10-6-14(2)7-11-16)19-25(22,23)17-12-8-15(3)9-13-17/h6-13,18-19H,4-5H2,1-3H3

InChI Key

ZHGSQTQRZFYXBH-UHFFFAOYSA-N

Canonical SMILES

CCCC(NS(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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